
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a difluorophenyl group, and a phenoxyphenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a halogenation reaction, often using reagents like fluorine gas or other fluorinating agents.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a nucleophilic aromatic substitution reaction, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Functionalized aromatic compounds with new substituents.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3,4-Dichlorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with chlorine substituents instead of fluorine.
6-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with methyl substituents instead of fluorine.
6-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both difluorophenyl and phenoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920530-49-0 |
|---|---|
Molekularformel |
C24H16F2N2O2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
6-(3,4-difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H16F2N2O2/c25-21-12-6-16(14-22(21)26)23-13-7-17(15-27-23)24(29)28-18-8-10-20(11-9-18)30-19-4-2-1-3-5-19/h1-15H,(H,28,29) |
InChI-Schlüssel |
CFAFQUCEXGHOCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=CC(=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



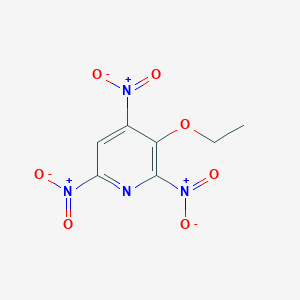
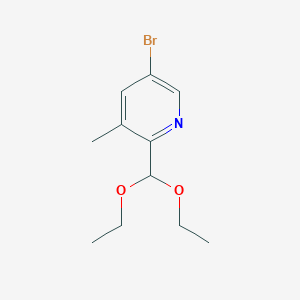
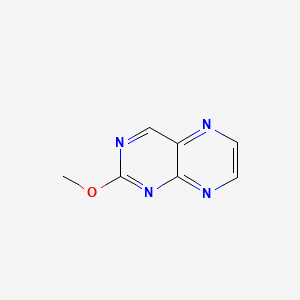
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
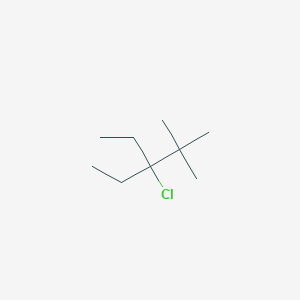

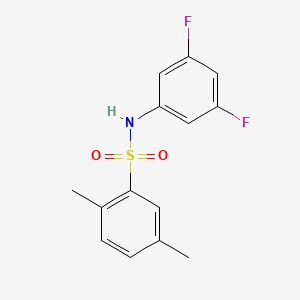
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)

![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

